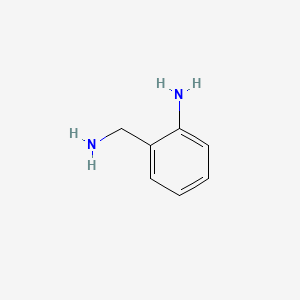

2-(Aminomethyl)aniline

概述

描述

2-(Aminomethyl)aniline is an organic compound with the molecular formula C7H10N2 . It is a derivative of aniline, which is an aromatic amine that forms the scaffold for many significant compounds in medicinal and industrial chemistry .

Synthesis Analysis

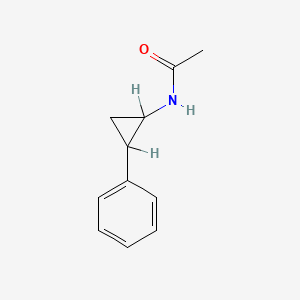

The synthesis of 2-(Aminomethyl)aniline and similar compounds has been explored in various studies. For instance, a chemoselective synthesis of β-enaminones was described by aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions . Another study discussed the synthesis of quinolines, where 2-(aminomethyl)aniline was reacted with various aryl ketones under an oxygen atmosphere .Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)aniline consists of a benzene ring with an amino group and a methyl group attached to it . The molecular weight of this compound is approximately 122.168 Da .Chemical Reactions Analysis

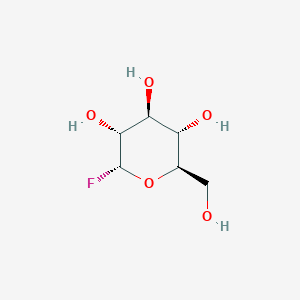

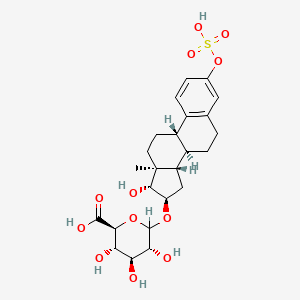

2-(Aminomethyl)aniline, like other anilines, can undergo various chemical reactions. For instance, it can undergo coupling with carbohydrates by reductive amination to yield modified carbohydrates . It can also participate in the aza-Michael addition to ynones .Physical And Chemical Properties Analysis

2-(Aminomethyl)aniline is a compound with a density of approximately 1.1 g/cm3 . It has a boiling point of around 269.0°C at 760 mmHg . This compound is slightly soluble in water and tends to darken when exposed to air and light .科学研究应用

Medicinal Chemistry: Synthesis of Quinoline Derivatives

2-Aminobenzylamine is utilized in the synthesis of quinoline derivatives, which are significant in medicinal chemistry due to their anti-inflammatory and antitumor properties . These derivatives form the scaffold for compounds like antimalarial drugs quinine and chloroquine, and are also used in organic light-emitting diodes (OLEDs).

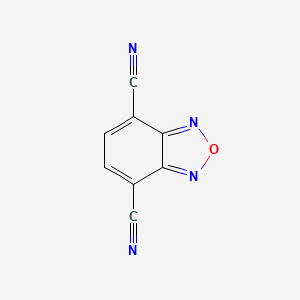

Analytical Chemistry: Development of Fluorescent Probes

In analytical chemistry, 2-Aminobenzylamine is used to develop dansyl-based fluorescent probes for detecting heavy-metal-based nanomaterials in aqueous solutions . This application is crucial for environmental monitoring and safety.

Industrial Chemistry: Creation of Benzodiazepine Derivatives

The compound is involved in synthesizing benzodiazepine derivatives when reacted with electron-deficient compounds. These derivatives have applications ranging from antileukaemic and anticonvulsant agents to neuroleptic agents .

Organic Synthesis: Transition-Metal-Free Synthesis

2-Aminobenzylamine is a key player in the transition-metal-free synthesis of biologically active heterocycles like quinazolines, which have a broad spectrum of pharmacological properties including anticancer, anticonvulsant, and anti-hypertensive activities .

Material Science: Modification of Phosphate Groups

In material science, 2-Aminobenzylamine modifies phosphate groups on phosphoserine peptides, which is a critical step in the post-translational modification of proteins and has implications in the development of new materials .

Environmental Science: Synthesis of Eco-Friendly Compounds

The compound is used in green chemistry for the synthesis of eco-friendly compounds. For instance, it’s involved in the synthesis of quinazolines without the need for heavy metal catalysts or harsh conditions, making the process more environmentally sustainable .

Pharmaceutical Research: Drug Development

2-Aminobenzylamine serves as a building block in pharmaceutical research for creating advanced intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new drugs for various ailments .

Photovoltaic Applications: Organic Solar Cells

The chemical’s derivatives are explored for use in photovoltaic cells. The ability of these compounds to absorb light and convert it into electricity is being studied to create more efficient organic solar cells .

安全和危害

Aniline compounds, including 2-(Aminomethyl)aniline, are considered hazardous. They can cause serious eye damage, skin irritation, and allergic skin reactions. They are also suspected of causing genetic defects and cancer . These compounds are toxic if swallowed, in contact with skin, or if inhaled .

未来方向

作用机制

Target of Action

2-(Aminomethyl)aniline, also known as 2-Aminobenzylamine, is a chemical compound that has been used in various chemical reactions . .

Mode of Action

The mode of action of 2-(Aminomethyl)aniline is primarily chemical. It has been used in the synthesis of quinoline, a heterocyclic compound . The proposed mechanism begins with a Lewis acid-mediated combination of 2-aminobenzaldehyde with 2-methylindole. This intermediate then goes through nucleophilic cyclization, followed by C-N bond cleavage .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of quinoline , which is a key component in various medicinal and industrial applications, including anti-inflammatory and antitumor agents, antimalarial drugs, and organic light-emitting diodes .

Pharmacokinetics

It’s known that the compound has a molecular weight of 122168 Da , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that the compound plays a role in the synthesis of quinoline , which has various applications in medicinal and industrial chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Aminomethyl)aniline. For instance, aromatic amines, including 2-(Aminomethyl)aniline, are known to be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . .

属性

IUPAC Name |

2-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYKJPMUUJXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276644 | |

| Record name | 2-(Aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4403-69-4 | |

| Record name | 2-(Aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

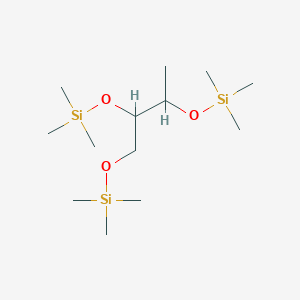

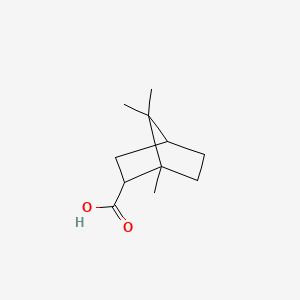

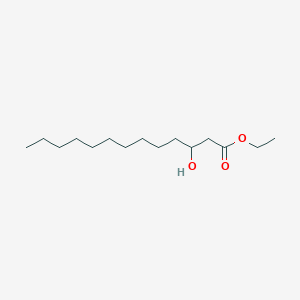

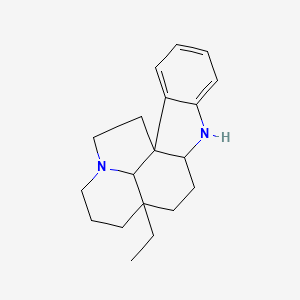

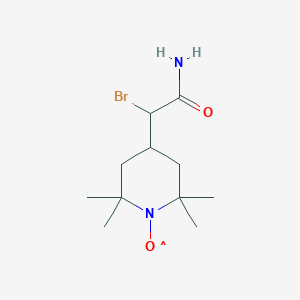

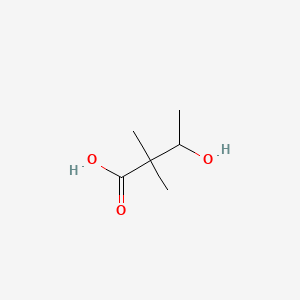

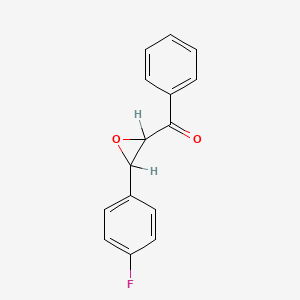

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-aminobenzylamine?

A1: The molecular formula of 2-aminobenzylamine is C7H10N2, and its molecular weight is 122.17 g/mol.

Q2: What spectroscopic techniques are typically used to characterize 2-aminobenzylamine?

A: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2-aminobenzylamine and its derivatives. [, , , , , , , , , ]

Q3: Does the position of substituents on the aromatic ring of 2-aminobenzylamine affect its reactivity?

A: Yes, the position of substituents on the aromatic ring can significantly influence the reactivity of 2-aminobenzylamine. For instance, electron-withdrawing groups like -NO2 or -Br at the para position can impact the formation constants of metal complexes with 2-aminobenzylamine derivatives. [, ]

Q4: What are some common reactions that 2-aminobenzylamine participates in?

A: 2-Aminobenzylamine is a versatile building block for various heterocyclic compounds. It readily undergoes condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases, tetrahydroquinazolines, and quinazolines. [, , , , , , , , , , , , , ]

Q5: Can 2-aminobenzylamine be used to synthesize dihydroquinazolines?

A: Yes, researchers have successfully synthesized both 3,4-dihydroquinazolines and 1,4-dihydroquinazolines using 2-aminobenzylamine as a starting material. This involves selective N-functionalization of the amine groups followed by ring closure reactions. [, ]

Q6: What role does 2-aminobenzylamine play in the synthesis of benzodiazepines?

A: 2-Aminobenzylamine reacts with specific 1,2-diaza-1,3-dienes to yield alkyl 5H-1,4-benzodiazepine-3-carboxylates. This reaction proceeds through a 1,4-conjugated addition followed by a 7-exo cyclization. []

Q7: Can 2-aminobenzylamine be utilized in metal-catalyzed reactions?

A: Absolutely. Palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides has been reported as a novel route to synthesize quinazolines. [] Additionally, copper-catalyzed reactions enable the synthesis of quinolines via C-N bond cleavage and the formation of 3,4-dihydroquinazolines and 4H-3,1-benzoxazines via aerobic oxidative coupling. [, , ]

Q8: How does the choice of catalyst influence the reaction outcome when using 2-aminobenzylamine as a substrate?

A: The choice of catalyst significantly affects the reaction pathway and product selectivity. For instance, copper catalysts are effective in C-N bond cleavage reactions leading to quinolines, while palladium catalysts facilitate carbonylative coupling for quinazoline synthesis. [, , ]

Q9: Can 2-aminobenzylamine act as a ligand in metal complexes?

A: Yes, 2-aminobenzylamine and its derivatives can function as ligands, forming complexes with various transition metals like Copper(II), Nickel(II), Cobalt(II), Zinc(II), and others. [, , , , , , , , , ]

Q10: What is the significance of the tetrahedral distortion observed in some Copper(II) complexes with 2-aminobenzylamine derivatives?

A: The tetrahedral distortion in Copper(II) complexes of N,N′-bis(salicylidene)-2-aminobenzylamine and its derivatives arises from the ligand's steric constraints. This distortion can impact the complex's magnetic and spectral properties. [, ]

Q11: How do the formation constants of metal complexes with 2-aminobenzylamine derivatives vary with different metals and substituents?

A: Studies indicate that formation constants are influenced by both the metal ion and the substituents on the ligand. For instance, Copper(II) complexes typically exhibit higher formation constants than Manganese(II) complexes. Additionally, electron-donating substituents on the aromatic ring generally enhance the formation constants. [, ]

Q12: What are some notable applications of 2-aminobenzylamine in materials science?

A: 2-Aminobenzylamine has been explored for developing electrochemical sensors. For example, poly(2-aminobenzylamine) thin films exhibit potential for detecting adrenaline, showing specific interactions with this catecholamine. [, ]

Q13: Can 2-aminobenzylamine be used to modify electrode surfaces?

A: Yes, electrochemical reduction of in situ generated diazonium cations from 2-aminobenzylamine enables the modification of carbon electrode surfaces with aryl groups bearing aliphatic amine functionalities. []

Q14: Are there any known applications of 2-aminobenzylamine in biological systems?

A: While 2-aminobenzylamine itself is not a drug, its derivatives have shown potential in various biological applications. For instance, some copper(II) complexes of 2-aminobenzylamine derivatives display promising DNA binding and cleavage activities, suggesting potential applications in chemotherapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(2-hydroxyethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1197247.png)

![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)